

An In-depth Technical Guide to Ethyl trans-4-decenoate

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Compound of Interest

Compound Name: Ethyl trans-4-decenoate

Cat. No.: B1588154

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl trans-4-decenoate**, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document consolidates its chemical properties, synonyms, and available experimental data to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

Ethyl trans-4-decenoate is systematically known as ethyl (E)-dec-4-enoate. It is recognized by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for **Ethyl trans-4-decenoate**

Type	Identifier
Systematic Name	ethyl (E)-dec-4-enoate
Common Synonyms	trans-4-Decenoic Acid Ethyl Ester, trans-Obtusilic Acid Ethyl Ester, Ethyl (4E)-4-decenoate, Ethyl trans-dec-4-enoate, 4-Decenoic acid, ethyl ester, (E)-
CAS Number	76649-16-6
Molecular Formula	C ₁₂ H ₂₂ O ₂
InChI	InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
InChIKey	AWNIQMQADACLCJ-CMDGGGOBGSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl trans-4-decenoate** is presented in Table 2. This data is essential for its handling, formulation, and quality control.

Table 2: Physicochemical Data of **Ethyl trans-4-decenoate**

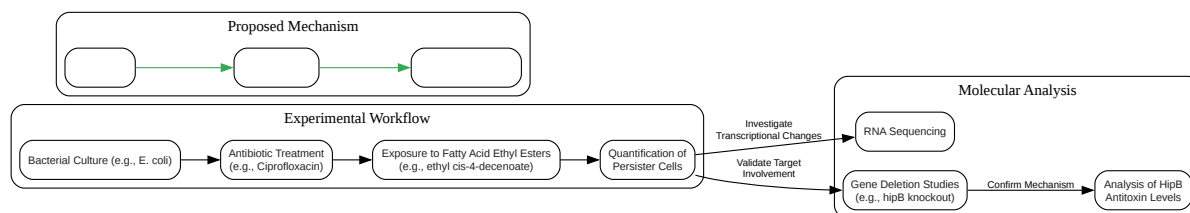
Property	Value	Reference
Molecular Weight	198.31 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Fruity-green, ester-like, sweet, with citrus and pear nuances	[3]
Density	0.880 g/cm ³	[2]
Boiling Point	236.8 ± 9.0 °C (Predicted)	[4]
Flash Point	110 °C	[4]
Refractive Index	1.4370 - 1.4440 @ 20°C	[3][5]
Solubility	Insoluble in water	[5]
Purity	>96% (GC)	[2]

Potential Biological Activity and Signaling Pathways

While research on the specific biological activities of **ethyl trans-4-decenoate** is limited, a study on its stereoisomer, ethyl cis-4-decenoate, has shed light on a potential mechanism of action against bacterial persistence. A study by Wang et al. (2018) investigated the effects of medium-chain unsaturated fatty acid ethyl esters on Escherichia coli persister cell formation. Their findings suggest that these compounds may inhibit bacterial persistence by regulating the antitoxin HipB.

Persister cells are a subpopulation of bacteria that are dormant and exhibit high tolerance to antibiotics. The formation of these cells is a significant challenge in treating chronic infections. The proposed mechanism involves the fatty acid ester interfering with the function of HipB, an antitoxin that is part of a toxin-antitoxin (TA) system. By disrupting the antitoxin, the corresponding toxin is free to inhibit essential cellular processes, leading to a reduction in persister cell viability.

Below is a conceptual workflow representing the investigation of the effect of fatty acid ethyl esters on bacterial persistence.



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Figure 1: Conceptual workflow for investigating the impact of fatty acid ethyl esters on bacterial persister formation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **ethyl trans-4-decenoate** are not readily available in published literature. However, based on general organic chemistry principles, the following methodologies are proposed.

Synthesis

A plausible synthetic route to **ethyl trans-4-decenoate** is through a Wittig reaction to form the trans-alkene, followed by esterification.

Step 1: Wittig Reaction to form trans-4-Decenoic Acid

This reaction would involve the reaction of a stabilized phosphorus ylide with an aldehyde.

- Reactants: Hexanal and (Carboethoxymethylene)triphenylphosphorane.
- Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Procedure:

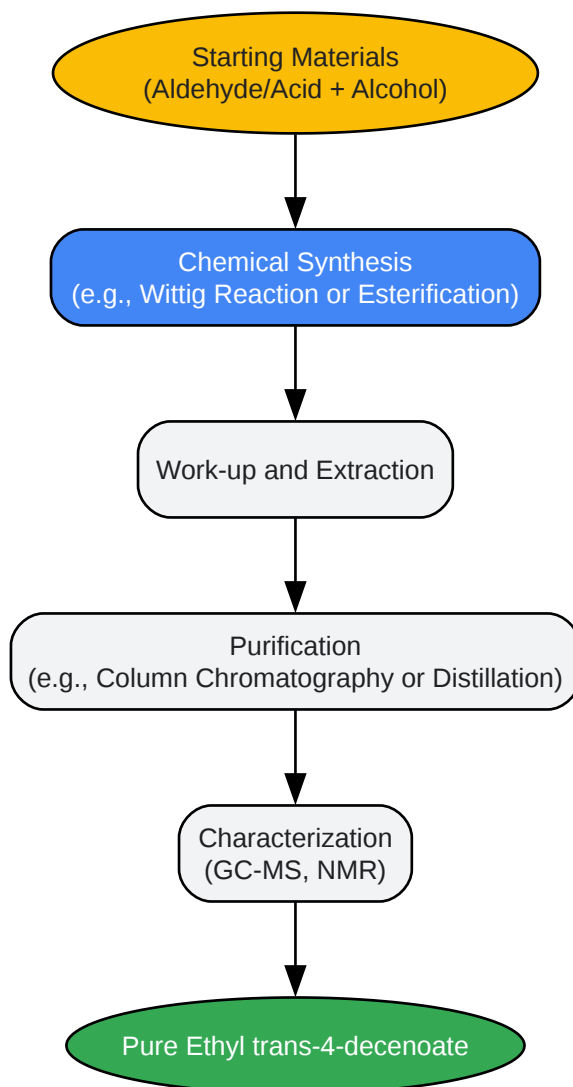
- The phosphonium ylide is prepared by reacting triphenylphosphine with an appropriate ethyl haloacetate, followed by deprotonation with a strong base (e.g., n-butyllithium).
- Hexanal is then added dropwise to the ylide solution at a controlled temperature (typically low temperatures, such as -78 °C to 0 °C).
- The reaction mixture is allowed to warm to room temperature and stirred until completion.
- The reaction is quenched, and the product is extracted with an organic solvent.
- Purification is typically performed by column chromatography to isolate the trans-isomer of ethyl 4-decenoate.

Step 2: Fischer Esterification (Alternative Route)

If trans-4-decenoic acid is available, it can be esterified to the corresponding ethyl ester.

- Reactants: trans-4-Decenoic acid and ethanol.
- Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
- Procedure:
 - trans-4-Decenoic acid is dissolved in an excess of ethanol.
 - A catalytic amount of the strong acid is added.
 - The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
 - After cooling, the excess ethanol is removed under reduced pressure.
 - The residue is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst.
 - The organic layer is then dried and the solvent evaporated to yield the crude **ethyl trans-4-decenoate**, which can be further purified by distillation or chromatography.

A logical diagram for a generalized synthesis and purification workflow is presented below.



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Figure 2: Generalized workflow for the synthesis and purification of **ethyl trans-4-decenoate**.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds like **ethyl trans-4-decenoate**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

- **Injector Temperature:** Typically around 250 °C.
- **Oven Program:** A temperature gradient program would be used, for example, starting at 50 °C, holding for 1-2 minutes, then ramping at 10-15 °C/min to a final temperature of 250-280 °C.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **MS Detector:** Electron ionization (EI) at 70 eV. The mass spectrum would be compared to a reference library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation.

- **Solvent:** Deuterated chloroform (CDCl₃) is a common choice.
- **¹H NMR:** Expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, multiplets for the olefinic protons around 5.4 ppm, and signals for the aliphatic chain protons.
- **¹³C NMR:** The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the olefinic carbons, and the carbons of the ethyl group and the decenyl chain.

Applications in Drug Development and Research

Ethyl trans-4-decenoate and related fatty acid esters are of interest to the pharmaceutical industry for several reasons:

- **Antimicrobial Properties:** As suggested by studies on related compounds, it may serve as a lead compound for the development of new antibacterial agents that target persistent infections.
- **Drug Delivery:** The lipophilic nature of this ester could be exploited in drug delivery systems to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.

- Flavoring and Fragrance in Formulations: Its pleasant fruity aroma can be used to improve the palatability and patient compliance of oral medications.

Further research is warranted to fully explore the therapeutic potential and mechanisms of action of **ethyl trans-4-decenoate**.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Ethyl trans-4-decenoate [webbook.nist.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
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